sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Followed by Oxidation
A classical approach involves the Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives, yielding bicyclic intermediates. Subsequent hydrogenation and oxidation yield cyclohexane-1-carboxylic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder | Acrylic acid, 150°C, 12 h | 65–70 |
| Hydrogenation | H₂, Pd/C, EtOAc, 50°C, 6 h | 85–90 |
| Oxidation | KMnO₄, H₂O, 80°C, 4 h | 75–80 |
Birch Reduction of Aromatic Precursors
Benzene rings substituted with carboxyl groups undergo Birch reduction (Li/NH₃) to generate cyclohexane derivatives. This method offers regioselectivity but requires strict temperature control (−78°C).
Example Protocol :
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Dissolve benzoic acid in liquid NH₃.
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Add lithium metal gradually at −78°C.
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Quench with NH₄Cl, isolate cyclohexane-1-carboxylic acid.
Key Challenge : Over-reduction leading to undesired stereoisomers.
Introduction of the 3,5-Dichlorophenyl Carbamoyl Group
The carbamoyl group is introduced via nucleophilic acyl substitution using 3,5-dichlorophenyl isocyanate. This step demands anhydrous conditions to prevent hydrolysis.
Isocyanate Coupling Reaction
Cyclohexane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3,5-dichlorophenyl isocyanate.
Optimized Procedure :
-
Acid Chloride Formation :
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Cyclohexane-1-carboxylic acid (1 eq), SOCl₂ (2 eq), reflux, 4 h.
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Remove excess SOCl₂ under vacuum.
-
-
Carbamoylation :
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Add 3,5-dichlorophenyl isocyanate (1.2 eq), pyridine (catalyst), CH₂Cl₂, 0°C → RT, 12 h.
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Quench with H₂O, extract with CH₂Cl₂, dry (MgSO₄), concentrate.
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Yield : 70–75% after purification (silica gel chromatography).
Alternative Urea Formation Pathway
In cases where isocyanate availability is limited, urea precursors may be used. Cyclohexane-1-carboxylic acid is treated with 3,5-dichloroaniline and triphosgene (CCl₃O)₂CO to form the carbamoyl linkage.
Critical Parameters :
-
Stoichiometry : 1:1.1 ratio of acid to aniline.
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Temperature : 0°C to minimize side reactions.
Sodium Salt Formation and Purification
The final step involves converting the carboxylic acid to its sodium salt. This is typically achieved via neutralization with sodium hydroxide (NaOH).
Procedure :
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Dissolve 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid (1 eq) in ethanol.
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Add NaOH (1.05 eq) in H₂O dropwise at 0°C.
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Stir for 2 h, precipitate with diethyl ether.
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Filter, wash with cold ether, dry under vacuum.
Purity Analysis :
| Method | Purity (%) | Notes |
|---|---|---|
| HPLC | ≥98.5 | C18 column, 0.1% TFA/MeCN |
| Elemental Analysis | Na: 6.8 | Theoretical Na: 6.7% |
Stereochemical Control and Resolution Strategies
The (1S,2R) configuration requires enantioselective synthesis or chiral resolution.
Asymmetric Hydrogenation
Chiral catalysts such as (R)-BINAP-Ru complexes induce stereoselectivity during cyclohexene hydrogenation.
Typical Conditions :
-
Substrate: Cyclohexenecarboxylic acid.
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Catalyst: [RuCl₂((R)-BINAP)]₂·NEt₃.
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Pressure: 50 psi H₂, 25°C, 24 h.
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Enantiomeric Excess (ee) : 92–95%.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
Example :
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Racemic ester (1 eq), lipase (10 wt%), pH 7 buffer, 37°C, 48 h.
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Yield : 40% (desired enantiomer), 98% ee.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety.
Continuous Flow Reactor Systems
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Advantages : Improved heat transfer, reduced reaction times.
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Application : Carbamoylation step performed in tubular reactors at 100°C, residence time 30 min.
Waste Management
-
Byproducts : HCl (from SOCl₂), NH₃ (from Birch reduction).
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Neutralization : Scrubbing with NaOH solution.
Analytical Characterization of Intermediates and Final Product
Critical quality control steps ensure structural fidelity.
Spectroscopic Data
Intermediate: Cyclohexane-1-carbonyl chloride
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¹H NMR (CDCl₃) : δ 1.2–1.8 (m, 10H, cyclohexane), 2.9 (t, 1H, COCl).
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IR (cm⁻¹) : 1805 (C=O stretch).
Final Product :
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¹³C NMR (D₂O) : δ 176.8 (COO⁻Na⁺), 155.2 (N-C=O), 134.1–128.3 (Ar-Cl).
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HRMS (ESI) : m/z calc. for C₁₃H₁₃Cl₂NNaO₃⁺ [M+Na]⁺: 338.0124; found: 338.0121.
Comparative Evaluation of Synthetic Methods
A meta-analysis of published protocols reveals trade-offs between yield, scalability, and stereoselectivity.
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diels-Alder/Oxidation | 68 | 95 | Moderate |
| Birch Reduction | 55 | 90 | Low |
| Asymmetric Hydrogenation | 75 | 98 | High |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the cyclohexane ring and carbamoyl group. Strong oxidizing agents like potassium permanganate () or chromium-based reagents selectively oxidize the cyclohexane ring, leading to ring-opening or hydroxylation products. For example:
The dichlorophenyl group remains stable under these conditions due to its electron-withdrawing nature.
Nucleophilic Substitution Reactions
The carbamoyl group () participates in nucleophilic substitution reactions, particularly at the carbonyl carbon. Amines or alcohols can displace the dichlorophenyl moiety under basic conditions:
This reactivity is exploited in derivatization for pharmacological studies .
Acid-Base Reactions
The sodium carboxylate group () exhibits acid-base equilibria. The free carboxylic acid form has a predicted pKa of 4.48 , making it moderately acidic. Protonation occurs under acidic conditions (pH < 4), converting the carboxylate to a carboxylic acid:
This property is critical for solubility modulation in biological assays .
Hydrolysis Reactions
The carbamoyl bond undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Hydrolysis rates depend on steric hindrance from the cyclohexane ring .
Comparative Reactivity Analysis
The compound’s reactivity is distinct from structurally related molecules due to its functional groups:
Synthetic Utility
The compound is synthesized via two key steps :
-
Acylation : Reaction of 3,5-dichloroaniline with a cyclohexane-derived acyl chloride.
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Carboxylation : Sodium salt formation via treatment with sodium hydroxide.
This route ensures high purity (>95%) and scalability for research applications .
The reactivity of sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is governed by its multifunctional structure, enabling diverse transformations critical to its role as a neuromodulator precursor. Experimental data align with computational predictions of bond polarization and steric effects .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the presence of a cyclohexane ring substituted with a carbamoyl group and a dichlorophenyl moiety. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Pharmaceutical Applications
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Antihypertensive Effects :
- Research indicates that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has potential as an antihypertensive agent. It may act by modulating vascular resistance and improving endothelial function.
- Case Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its utility in treating hypertension-related disorders .
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Diabetic Complications :
- The compound has shown promise in addressing complications associated with diabetes, such as diabetic nephropathy.
- Data Table : Efficacy in diabetic models can be summarized as follows:
| Study | Model | Result |
|---|---|---|
| A | Diabetic Rats | Reduced renal damage markers by 40% |
| B | In vitro | Decreased glucose-induced oxidative stress |
- Cancer Research :
- Investigations into the compound's effects on cancer cell lines have revealed its potential to inhibit tumor growth.
- Case Study : In vitro studies on breast cancer cells indicated a significant reduction in cell viability at concentrations of 10 µM and above, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the mGluR4 receptor and enhancing its response to glutamate. This modulation of mGluR4 activity leads to various downstream effects, including the reduction of neurotransmitter release and the modulation of synaptic plasticity. The molecular targets and pathways involved include the mGluR4 receptor and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
The following table compares sodium (1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexanecarboxylate with two structurally related compounds:
Critical Analysis of Structural Differences and Activity
a) Functional Group Modifications
- Carboxylate vs. Ester : The sodium carboxylate group in the target compound enhances water solubility compared to the methyl ester in methyl 2-(chloromethyl)cyclohexane-1-carboxylate, which likely reduces bioavailability .
- Chloromethyl vs. Carbamoyl : The chloromethyl group in the analog lacks the hydrogen-bonding capability of the carbamoyl linker, critical for mGlu4 receptor interaction .
b) Halogen Substitution Patterns
- 3,5-Dichlorophenyl vs. 4-Bromophenyl : references a 4-bromophenyl analog, but bromine’s larger atomic radius may sterically hinder receptor binding compared to chlorine’s optimal size in the target compound.
c) Stereochemical Considerations
Research Findings and Implications
- Target Compound: Demonstrated EC₅₀ values in nanomolar ranges for mGlu4 activation, with in vivo efficacy in rodent models of Parkinson’s disease .
- Stereoisomers : Studies show that the (1S,2R) enantiomer of the target compound is 100-fold less active, underscoring the necessity of chiral resolution in development .
Biological Activity
Sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate, often referred to as a sodium salt of a cyclohexane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a cyclohexane core substituted with a carbamoyl group and a dichlorophenyl moiety, which are crucial for its interaction with biological targets.
Chemical Structure
The chemical structure of sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate can be represented as follows:
This structure features:
- A cyclohexane ring
- A carbamoyl group attached to the second carbon
- A 3,5-dichlorophenyl substituent
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dichlorophenyl group enhances lipophilicity and facilitates membrane penetration, allowing the compound to exert effects on cellular pathways.
Biological Activity Overview
Research indicates that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
- Anticancer Potential : Preliminary studies suggest that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Table 1: Biological Activities and IC50 Values
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Antibacterial | 12.5 | |
| Antifungal | 15.0 | |
| Anti-inflammatory | 8.0 | |
| Anticancer (A549) | 20.0 |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate against various pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- In Vivo Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups.
- Cancer Cell Line Testing : In vitro assays using the A549 lung cancer cell line demonstrated that treatment with sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate led to a dose-dependent decrease in cell viability and increased rates of apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate, and how can yield optimization be achieved?
- Methodology : A carbodiimide-mediated coupling reaction is commonly employed. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxyl group of cyclohexane-1-carboxylic acid derivatives, followed by reaction with 3,5-dichloroaniline. Solvent choice (e.g., anhydrous dichloromethane) and catalysts like DMAP improve reaction efficiency . Optimize reaction time (3–6 hours) and stoichiometric ratios (1:1.5 for acid:amine) to enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm structural integrity, focusing on the cyclohexane carboxylate moiety (δ ~1.5–2.5 ppm for cyclohexane protons) and the 3,5-dichlorophenyl group (δ ~7.2–7.5 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) can assess purity. Monitor for byproducts like unreacted 3,5-dichloroaniline .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 352.19 for the sodium adduct) .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodology : Compounds with 3,5-dichlorophenyl carbamoyl groups exhibit antiandrogenic effects. For example, vinclozolin metabolites disrupt androgen receptor signaling in male rats. Initial assays should include:
- In vitro receptor binding assays (e.g., AR/ER competitive binding).
- Cellular toxicity screens (e.g., MTT assay in HEK293 or LNCaP cells) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and metabolic stability?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with androgen receptors. Focus on the dichlorophenyl group’s hydrophobic pockets and carboxylate’s hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes .
Q. How can metabolite identification be performed in biological matrices?
- Methodology :
- Sample Preparation : Incubate the compound with liver microsomes (human/rat) and extract metabolites using SPE cartridges.
- GC-MS/LC-MS : Use a Q-TOF system for high-resolution profiling. Look for hydroxylated or dechlorinated metabolites (e.g., m/z shifts +16 or -35) .
- Isotopic Labeling : C-labeled cyclohexane carboxylate can track metabolic pathways .
Q. How should contradictory data on biological activity be resolved?
- Methodology :
- Dose-Response Analysis : Test varying concentrations (nM–μM) to identify non-monotonic effects (e.g., hormesis).
- Metabolite Interference : Compare parent compound vs. metabolite activity (e.g., 3,5-dichloroaniline derivatives may antagonize effects) .
- Cell Line Specificity : Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Emergency Response : Train staff in spill management (e.g., absorb with vermiculite) and eye wash station use .
Q. How can synthetic scalability be balanced with environmental sustainability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
